molecular formula C5H5FN2O3S2 B2953989 2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride CAS No. 2225141-41-1

2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride

Cat. No. B2953989
CAS RN: 2225141-41-1
M. Wt: 224.22
InChI Key: KSOPQNDGFXFWHY-UHFFFAOYSA-N
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Description

“2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride” is a chemical compound with the CAS Number: 2225141-41-1 . It has a molecular weight of 224.24 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-formamido-4-methylthiazole-5-sulfonyl fluoride . The InChI code is 1S/C5H5FN2O3S2/c1-3-4 (13 (6,10)11)12-5 (8-3)7-2-9/h2H,1H3, (H,7,8,9) .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature .

Scientific Research Applications

Synthetic Applications in Chemistry

Alkali metal fluorides like potassium fluoride and cesium fluoride in formamide, N-methylformamide, or acetamide have been highlighted as efficient fluorinating agents. These agents facilitate the enantiocontrolled synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes from corresponding sulfonates, demonstrating the critical role of fluorinating agents in synthetic organic chemistry (E. Fritz-Langhals, 1994).

Fluorescence Sensing

The development of novel 2,1,3-benzothiadiazole derivatives used as colorimetric and fluorescent sensors for fluoride ions showcases the utility of fluorine-containing compounds in sensing applications. These compounds exhibit selective sensing capabilities for fluoride ions among various anions tested, underlining their potential in environmental and analytical chemistry (Jiefei Wu et al., 2016).

Novel Materials and Methods

Research into sulfonyl fluorides reveals their value in various applications, including sulfur(VI) fluoride exchange-based "click chemistry." An electrochemical approach for the preparation of sulfonyl fluorides using thiols or disulfides in combination with potassium fluoride has been developed. This method is highlighted for its mild and environmentally friendly nature, broad substrate scope, and potential applications in medicinal chemistry and material sciences (G. Laudadio et al., 2019).

Mechanism of Action

The mechanism of action of “2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride” is not explicitly mentioned in the retrieved data. Thiazole compounds are found in many biologically active compounds and have diverse biological activities .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it can cause skin corrosion and eye damage . The hazard statements include H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride” are not available, thiazole compounds are a topic of ongoing research due to their diverse biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

2-formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O3S2/c1-3-4(13(6,10)11)12-5(8-3)7-2-9/h2H,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOPQNDGFXFWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC=O)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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